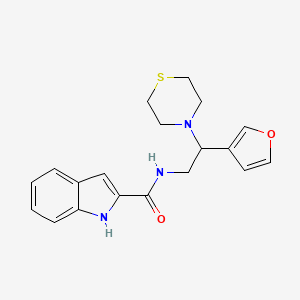
N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups. It contains a chlorobenzyl group, a phenethyl group, and an oxalamide group . These groups could potentially give the compound a variety of interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, a common method of forming amide bonds (like the ones in oxalamide) is through the reaction of a carboxylic acid and an amine . The chlorobenzyl and phenethyl groups could potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide groups would likely result in the formation of a planar structure around these groups due to the resonance of the nitrogen’s lone pair with the carbonyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide groups could be hydrolyzed to form a carboxylic acid and an amine. The chlorobenzyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar amide groups could make the compound soluble in polar solvents .科学的研究の応用
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. Researchers synthesized novel N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides and evaluated their cytotoxicity against human cancer cell lines. Notably, compounds with 2-OH substituents exhibited strong cytotoxicity, with IC50 values in the range of 0.56–0.83 mM. Specifically, compounds 4d and 4f, bearing 4-Cl and 4-NO2 substituents, respectively, demonstrated remarkable potency with IC50 values of 0.011–0.001 M .
COX Inhibition and Anti-Inflammatory Properties
Indole derivatives, including this compound, have shown selective binding to COX-2 receptors. In vitro studies revealed promising COX inhibitory activity, with selectivity indices (SI) ranging from 30.35 to 107.63 compared to standard drugs. Additionally, in vivo anti-inflammatory activity studies reported significant effects, particularly for 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole .
Antimalarial Potential
Structurally simple synthetic 1,4-disubstituted piperidines, including this compound, were evaluated for antimalarial activity. While the specific mechanism remains to be explored, these molecules represent a potential avenue for combating malaria .
Anticancer Mechanism: Caspase Activation
In caspase activation assays, compounds 4b and 4f were found to activate caspase activity by 314.3% and 270.7%, respectively, relative to PAC-1. This suggests a potential role in inducing apoptosis, a critical process for cancer therapy .
Safety and Hazards
特性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-23(2)17-9-5-14(6-10-17)11-12-21-18(24)19(25)22-13-15-3-7-16(20)8-4-15/h3-10H,11-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDHVAPAYWYUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2421984.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2421986.png)

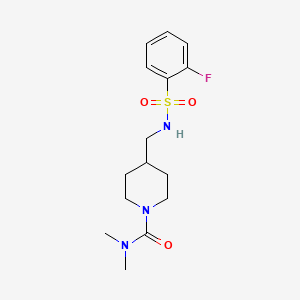
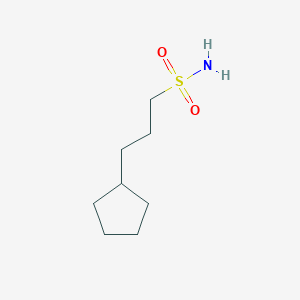
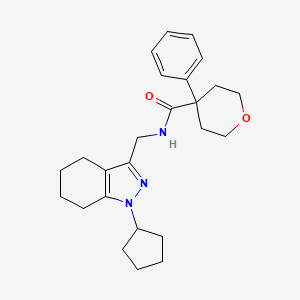

![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2421996.png)
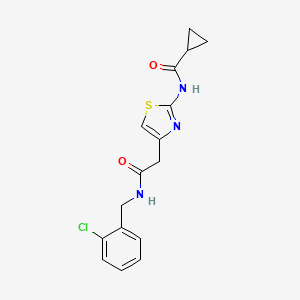
![2-[(3-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2421998.png)

![N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2422001.png)
![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422004.png)
